Synthetic Intermediate for Renin Inhibitors: Validated Multi-Step Yield Data vs. General Bromoacetamide Intermediates
N-[3-(2-bromophenyl)propyl]acetamide has been explicitly validated as a low-molecular-weight, non-peptidic intermediate in patented renin inhibitor synthesis routes . Documented multi-step synthetic protocols report a step yield of 49% for the final acetamide formation using triethylamine in dichloromethane , with an upstream intramolecular palladium-catalyzed substitution step yielding 84% . This contrasts with general-purpose bromoacetamide intermediates lacking documented utility in renin programs.
| Evidence Dimension | Validated Synthetic Utility in Renin Inhibitor Programs |
|---|---|
| Target Compound Data | Validated intermediate in renin inhibitor patents; documented multi-step synthesis with step yields of 99%, 88%, 84%, and 49% |
| Comparator Or Baseline | Generic bromoacetamide intermediates not specifically cited in renin inhibitor patent literature |
| Quantified Difference | Patent-cited utility vs. unvalidated general-purpose intermediate |
| Conditions | Patent US-8759365-B2; synthesis performed with Pd(OAc)₂, NaBH₄, AlCl₃/LiAlH₄, Et₃N |
Why This Matters
Procurement of this specific CAS number ensures access to an intermediate with documented applicability in renin inhibitor synthesis, reducing the risk of synthetic failure compared to untested analogs.
